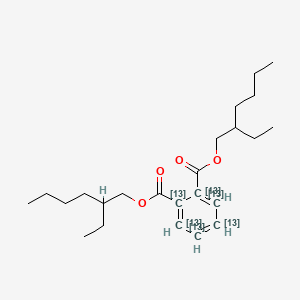

Bis(2-ethylhexyl) Phthalate-13C6

Vue d'ensemble

Description

Bis(2-ethylhexyl) Phthalate-13C6 is a stable isotope-labeled compound used in various scientific research applications. . The isotope labeling with carbon-13 (13C) allows for detailed studies in fields such as environmental science, toxicology, and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) Phthalate-13C6 involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . The labeled compound is prepared by using 13C-labeled phthalic anhydride or 2-ethylhexanol, which introduces the carbon-13 isotope into the final product .

Industrial Production Methods

Industrial production of Bis(2-ethylhexyl) phthalate involves the reaction of phthalic anhydride with excess 2-ethylhexanol in the presence of sulfuric acid or para-toluenesulfonic acid as catalysts . The reaction is carried out in a batch or continuous process, followed by purification steps to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2-ethylhexyl) Phthalate-13C6 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 2-ethylhexanol.

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Applications De Recherche Scientifique

Bis(2-ethylhexyl) Phthalate-13C6 is used in a wide range of scientific research applications, including:

Environmental Science: Studying the environmental fate and transport of phthalates.

Toxicology: Investigating the toxicological effects of phthalates on human health and the environment.

Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of phthalates in various samples.

Biology and Medicine: Researching the biological effects and metabolic pathways of phthalates in living organisms.

Mécanisme D'action

The mechanism of action of Bis(2-ethylhexyl) Phthalate-13C6 involves several molecular targets and pathways:

PPAR-α Activation: It activates peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates fatty acid metabolism.

Oxidative Stress: It induces the production of reactive oxygen species (ROS), leading to oxidative stress.

Cell Proliferation and Apoptosis: It affects cell proliferation and apoptosis by modulating various signaling pathways such as Notch, Wnt, and TGF-β.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) Phthalate-13C6 can be compared with other similar compounds such as:

Bis(2-ethylhexyl) Phthalate (DEHP): The non-labeled version of the compound, widely used as a plasticizer.

Di-n-nonyl Phthalate: Another phthalate ester used as a plasticizer.

Phthalic-13C6 Acid: A labeled version of phthalic acid used in similar research applications.

The uniqueness of this compound lies in its isotope labeling, which allows for precise tracking and quantification in various scientific studies.

Activité Biologique

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has garnered attention due to its biological activity and potential health implications. The isotope-labeled variant, Bis(2-ethylhexyl) Phthalate-13C6 , is utilized in various studies to trace metabolic pathways and assess the compound's effects in biological systems. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, larvicidal effects, and potential toxicological impacts based on diverse research findings.

Overview

Research indicates that DEHP exhibits significant antimicrobial activity against various pathogens. A study demonstrated that DEHP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) for these bacteria was found to be 32 mg/ml .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, DEHP was tested against several bacterial strains. The results showed:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/ml) |

|---|---|---|

| Escherichia coli | 12.33 ± 0.56 | 32 |

| Staphylococcus aureus | 5.66 ± 1.00 | 32 |

These findings suggest that DEHP could be a viable candidate for developing antibacterial agents .

Efficacy Against Mosquito Larvae

DEHP has also been studied for its larvicidal properties, particularly against Culex quinquefasciatus larvae. The compound demonstrated a high level of toxicity, with an LC50 value of 67.03 ppm after 72 hours of exposure, indicating its potential use in vector control strategies .

Table: Larvicidal Activity Over Time

| Exposure Time (hours) | LC50 (ppm) |

|---|---|

| 24 | 186.11 |

| 48 | 108.66 |

| 72 | 67.03 |

The data indicates that the toxicity of DEHP increases with prolonged exposure, making it an effective agent for controlling mosquito populations .

General Toxicity Profile

While DEHP is recognized for its biological activity, it also poses various health risks. Studies have shown that acute exposure can lead to gastrointestinal distress, while chronic exposure has been linked to increased liver weights and potential carcinogenic effects in animal models .

Reproductive and Developmental Effects

Research has highlighted concerning reproductive and developmental effects in animal studies. For instance, exposure to DEHP has been associated with developmental toxicity in rats and mice, leading to increased incidences of liver tumors . A notable study reported no adverse effects on litter size or weight; however, significant behavioral changes were observed in offspring exposed to DEHP during critical developmental windows .

Table: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Exposure | Gastrointestinal distress |

| Chronic Exposure | Increased liver weights |

| Reproductive Effects | Developmental toxicity in offspring |

| Carcinogenic Potential | Increased liver tumor incidence |

Propriétés

IUPAC Name |

bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11+1,12+1,15+1,16+1,21+1,22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-GAOGTBERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334545 | |

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675732-80-5 | |

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.